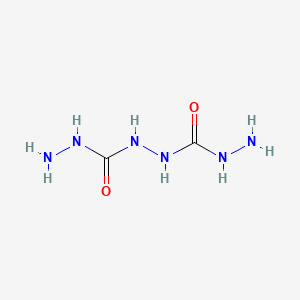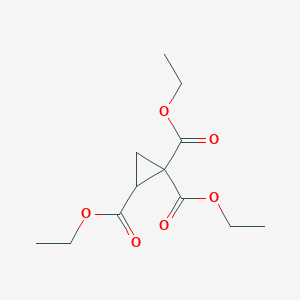
Triethyl cyclopropane-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through several methods. One common approach involves the Michael initiated ring-closure (MIRC) reaction. In this method, diethyl fumarate reacts with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and benzyltriethylammonium chloride in dimethylformamide (DMF) at 40°C. This reaction yields this compound in moderate yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation using similar synthetic routes. The reaction conditions are optimized for scalability, ensuring high yields and purity. The use of phase-transfer catalysis and controlled addition of reagents are crucial for the success of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethyl cyclopropane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of triethyl cyclopropane-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopropane ring can also interact with enzymes and other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl cyclopropane-1,2,3-tricarboxylate: Another cyclopropane derivative with three ester groups, but with a different substitution pattern.
Propane-1,2,3-tricarboxylic acid: A tricarboxylic acid with a similar structure but without the ester groups.
Uniqueness
Triethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific ester substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
839-39-4 |
|---|---|
Fórmula molecular |
C12H18O6 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
triethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-9(13)8-7-12(8,10(14)17-5-2)11(15)18-6-3/h8H,4-7H2,1-3H3 |
Clave InChI |
ZQGANJPKLOBZQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC1(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


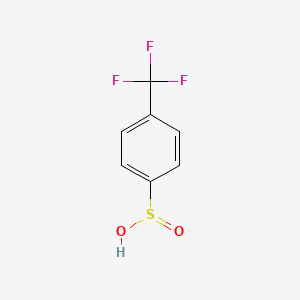
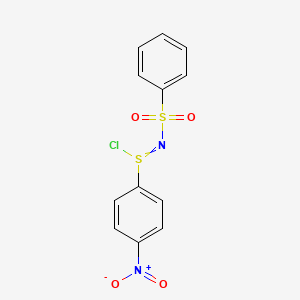
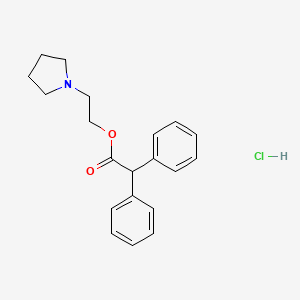
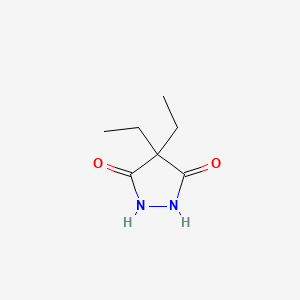

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
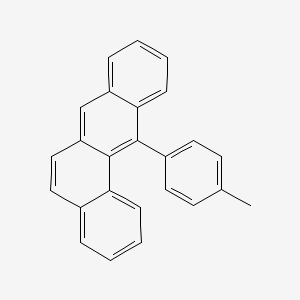
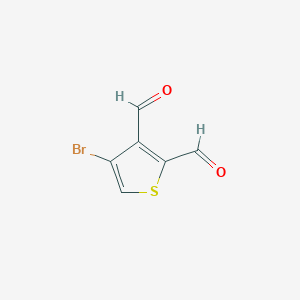
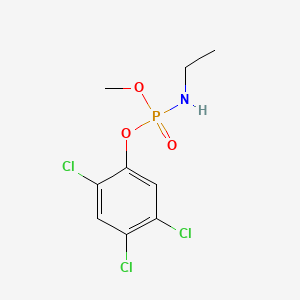
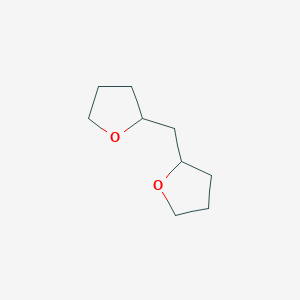
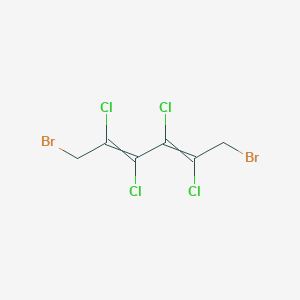

![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
